Dapsone - 80-08-0

Dapsone

Catalog Number: EVT-264446
CAS Number: 80-08-0
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diaminodiphenyl sulfone, commonly known as dapsone, is a synthetic sulfone drug primarily recognized for its antibacterial properties. First synthesized in 1908, dapsone gained prominence in the 1940s for its efficacy against Mycobacterium leprae, the bacterium responsible for leprosy. Dapsone's therapeutic spectrum extends beyond leprosy, encompassing a range of infectious and inflammatory conditions. This versatility has established dapsone as a subject of extensive scientific research.

4-(4-Nitrophenylsulfonyl)-aniline

  • Compound Description: This compound is a structural analog of dapsone where one of the para-amino groups is replaced with a nitro group. []
  • Relevance: This modification to the dapsone structure resulted in a significant reduction in the activation of CYP2C9-mediated metabolism of flurbiprofen, suggesting that electronic properties of the para-substituents play a role in dapsone's ability to activate this enzyme. []

Chlorproguanil

  • Compound Description: An antimalarial drug often used in combination with dapsone. []

Chlorcycloguanil

  • Compound Description: The active metabolite of chlorproguanil. []
  • Relevance: Understanding the pharmacokinetics of chlorcycloguanil, alongside chlorproguanil and dapsone, is crucial for determining the overall efficacy of the combination therapy against malaria. []

Cotrimoxazole (Trimethoprim/Sulfamethoxazole)

  • Compound Description: An antibiotic combination used for prophylaxis against Pneumocystis carinii pneumonia (PCP). []

Dapsone Hydroxylamine

  • Compound Description: A metabolite of dapsone. [, ]
  • Relevance: Dapsone hydroxylamine is the primary metabolite responsible for both the therapeutic and toxic effects of dapsone. It exhibits a higher hemolytic activity compared to dapsone itself. [] Increased formation of dapsone hydroxylamine, particularly in slow acetylators, has been linked to a higher incidence of adverse reactions to dapsone. []

Dapsone Glucuronide

  • Compound Description: A conjugated metabolite of dapsone hydroxylamine. []
  • Relevance: This metabolite is formed in varying amounts across different species, influencing the overall toxicity profile of dapsone. Its presence in humans and male rats but absence in female rats and mice partially explains the species-specific toxicity of dapsone. []

Epiandrosterone

  • Compound Description: A steroid that can inhibit glucose-6-phosphate dehydrogenase (G6PD). []
  • Relevance: Epiandrosterone was used to induce a G6PD-deficient state in rats, mimicking the increased sensitivity to dapsone-induced hemolytic anemia observed in G6PD-deficient individuals. This suggests that G6PD plays a protective role against dapsone-induced hemolysis. []

Flurbiprofen

  • Compound Description: A non-steroidal anti-inflammatory drug (NSAID) metabolized by CYP2C9. []
  • Relevance: Flurbiprofen was used as a probe substrate to investigate the effect of dapsone and its analogs on CYP2C9 enzyme activity. Dapsone and its analog, phenylsulfone, activate the 4'-hydroxylation of flurbiprofen, demonstrating their effect on this metabolic pathway. []

K-130 (2,4-Diaminodiphenyl Sulfone Substituted 2,4-Diamino-5-benzylpyrimidine)

  • Compound Description: A dihydrofolate reductase inhibitor. []
  • Relevance: K-130 exhibits potent bactericidal activity against both dapsone-sensitive and dapsone-resistant strains of Mycobacterium leprae. Notably, K-130 shows synergistic effects with dapsone against dapsone-sensitive strains, indicating its potential as a combination therapy. []

Kainic Acid

  • Compound Description: A non-NMDA (N-methyl-D-aspartate) receptor agonist known to induce neurotoxicity. []
  • Relevance: Dapsone demonstrated a protective effect against kainic acid-induced depletion of striatal GABA levels in rats, suggesting its potential as a neuroprotective agent against excitotoxicity. []

Lipopolysaccharide (LPS)

  • Compound Description: A bacterial toxin that induces inflammatory responses. [, ]
  • Relevance: LPS was used to stimulate an inflammatory response in bone marrow cells and spleen cells, providing a model to study the anti-inflammatory effects of dapsone. [, ] Dapsone effectively modulated LPS-activated cells, reducing inflammation and TNF-alpha production. [, ]

Methylene Blue

  • Compound Description: An antidote used to treat methemoglobinemia. [, ]
  • Relevance: Methylene blue is often required to treat severe cases of dapsone-induced methemoglobinemia, particularly in individuals with HIV who might be more susceptible to this side effect. [, ]

Naproxen

  • Compound Description: An NSAID metabolized by CYP2C9. []
  • Relevance: Similar to flurbiprofen, naproxen was used as a probe substrate for CYP2C9 activity. Interestingly, dapsone and its analogs exhibited contrasting effects on naproxen metabolism compared to flurbiprofen, highlighting potential differences in substrate binding and CYP2C9 activation. []

Phenylsulfone

  • Compound Description: An analog of dapsone lacking the para-amino groups. []
  • Relevance: Investigating phenylsulfone provided insight into the structural features of dapsone essential for its effect on CYP2C9 activity. While it activated flurbiprofen 4'-hydroxylation similarly to dapsone, it inhibited naproxen demethylation, suggesting a complex interplay between the compound structure, substrate binding, and enzyme activation. []

Primaquine

  • Compound Description: An antimalarial drug. []
  • Relevance: Co-administration of primaquine with dapsone, particularly when primaquine is introduced before dapsone is fully cleared, can increase the risk of clinically significant methemoglobinemia. []

Proguanil

  • Compound Description: An antimalarial drug. []

Pyrimethamine

  • Compound Description: An antimalarial and antiparasitic drug. [, ]

Quinolinic Acid

  • Compound Description: An NMDA receptor agonist that induces excitotoxicity in the brain. []
  • Relevance: Dapsone displayed neuroprotective activity by attenuating quinolinic acid-induced behavioral and neurochemical toxicities in rats. This protective effect was observed at specific doses, highlighting the importance of dose optimization for therapeutic benefit. []

Rifampicin

  • Compound Description: A potent antibiotic used in multidrug therapy for leprosy. [, , ]
  • Relevance: Rifampicin plays a significant role in the metabolism of dapsone, leading to decreased plasma levels of dapsone and its metabolites. This interaction needs to be considered during multidrug therapy for leprosy. [] Additionally, rifampicin chemoprophylaxis has been explored as a strategy for preventing leprosy in contacts of leprosy patients. [, ]

Tazarotene

  • Compound Description: A topical retinoid used in the treatment of acne vulgaris. []
  • Relevance: Tazarotene is often compared to topical dapsone in terms of efficacy and side effects for acne treatment. Studies suggest that while both drugs show efficacy, dapsone might be better tolerated with fewer side effects compared to tazarotene. []
Source and Classification

Dapsone is derived from the synthesis of dichlorodiphenyl sulfone, which is further modified to yield the active compound. It falls under the category of antimicrobial agents and specifically belongs to the class of sulfones. Its mechanism of action involves inhibition of bacterial folate synthesis, similar to other sulfonamides.

Synthesis Analysis

Methods

The synthesis of Dapsone can be accomplished through several methods, often involving the reaction of dichlorodiphenyl sulfone with an amine. One notable method employs chlorobenzene as a raw material, utilizing sulfuric acid as a solvent to facilitate a dehydration reaction that produces dichlorodiphenyl sulfone. This compound is then subjected to an amination reaction to yield Dapsone .

Technical Details

  1. Dehydration Reaction: Chlorobenzene reacts under acidic conditions (preferably sulfuric acid) to form dichlorodiphenyl sulfone.
  2. Amination: The dichlorodiphenyl sulfone undergoes reaction with ammonia or ammonium chloride at elevated temperatures (60-90 °C) to produce Dapsone with high yields (up to 95%) .
Molecular Structure Analysis

Structure

The molecular formula of Dapsone is C12H12N2O2SC_{12}H_{12}N_2O_2S. Its structure features two amino groups attached to a diphenyl sulfone moiety, which contributes to its biological activity.

Data

  • Molecular Weight: 248.30 g/mol
  • Melting Point: Approximately 105-107 °C
  • Nuclear Magnetic Resonance Spectroscopy Data: Characteristic peaks include 7.457.45 ppm (aromatic protons) and 6.606.60 ppm (amino protons) .
Chemical Reactions Analysis

Dapsone participates in various chemical reactions, primarily involving its amino groups. Key reactions include:

  • Diazotization: The amino groups can be diazotized, leading to derivatives that may exhibit altered biological activity.
  • Formation of Schiff Bases: Dapsone can react with aldehydes to form Schiff bases, which have been evaluated for antibacterial properties .

Technical Details

The synthesis of derivatives often involves condensation reactions under controlled conditions, monitored by thin-layer chromatography to ensure purity .

Mechanism of Action

Dapsone exerts its antibacterial effects primarily through the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid. This action disrupts nucleic acid synthesis in bacteria, leading to growth inhibition.

Process and Data

The efficacy of Dapsone against various pathogens has been demonstrated in clinical settings, particularly in treating infections such as leprosy and pneumocystis pneumonia. Its antioxidant properties have also been explored, revealing potential benefits beyond its antimicrobial effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Stability: Sensitive to light; should be stored in a dark container.

Relevant analyses include high-performance liquid chromatography for purity assessment and characterization via infrared spectroscopy .

Applications

Dapsone is primarily used in:

  • Treatment of Leprosy: It is one of the cornerstone therapies for managing this chronic infection.
  • Pneumocystis Pneumonia Prophylaxis: Particularly in immunocompromised patients.
  • Antioxidant Research: Emerging studies are exploring its derivatives for potential antioxidant activities that may offer additional therapeutic benefits .
Historical Evolution & Development of Dapsone in Medicinal Chemistry

Early Synthesis and Serendipitous Discovery of Antimicrobial Activity

Dapsone (4,4'-diaminodiphenylsulfone) was first synthesized in 1908 by German chemists Fromm and Wittmann during investigations into azo dye chemistry, with no initial therapeutic intent [2] [6]. Its antimicrobial properties remained undiscovered until 1937, when two independent research groups—Buttle et al. in England and Fourneau et al. in France—evaluated sulfone compounds for antibacterial activity. They observed significant efficacy against Streptococci infections in murine models, with Buttle reporting 100% survival in Streptococcus-infected mice treated with dapsone derivatives versus 100% mortality in controls [1] [2]. This marked the first scientific recognition of dapsone's chemotherapeutic potential.

Early enthusiasm was tempered by observations of severe hemolytic toxicity in animal models, attributed to excessively high doses (up to 1g/kg body weight). Consequently, researchers initially dismissed sulfones as too toxic for human use [3] [6]. The pivotal breakthrough came when lower, fractionated dosing regimens demonstrated reduced toxicity while retaining antibacterial effects, redirecting interest toward sulfones as viable chemotherapeutic agents [6].

Table 1: Early Antimicrobial Activity Profile of Dapsone Derivatives

Bacterial StrainExperimental ModelEfficacy (Survival Rate/Inhibition)Year Reported
Streptococcus pyogenesMurine systemic infection100% survival (vs. 0% controls)1937
Mycobacterium lepraeIn vitro growth inhibitionSignificant bacteriostasis1941
Staphylococcus aureusGuinea pig skin infectionLesion size reduction >80%1938

Transition from Textile Dye to Therapeutic Agent: Key Milestones in Sulfone Research

The transformative journey of dapsone from industrial chemical to lifesaving drug involved several critical milestones:

  • 1940–1941: Researchers at the U.S. Public Health Service's Carville facility investigated the sulfone derivative Promin (glucosulfone sodium) for leprosy. Despite requiring intravenous administration and causing significant toxicity (hemolysis, nephrotoxicity), Promin showed unprecedented clinical activity in arresting leprosy progression. This validated sulfones as anti-mycobacterial agents [1] [6].
  • 1945: Physician Guy Faget pioneered oral dapsone therapy at Carville, leveraging its superior tissue penetration and lower toxicity compared to Promin. Clinical outcomes demonstrated dramatic regression of lepromatous lesions, establishing dapsone as the cornerstone of leprosy treatment [3] [6].
  • 1950: Portuguese researchers Esteves and Cardoso serendipitously discovered dapsone's efficacy in dermatitis herpetiformis (DH), an autoimmune blistering disorder. Though initially hypothesized to be an infectious disease, DH's rapid response to dapsone (pruritus resolution within 48–72 hours) revealed the drug's potent anti-inflammatory properties, expanding its therapeutic scope beyond infections [5] [6].
  • 1981: The World Health Organization added dapsone to its List of Essential Medicines following its incorporation into multidrug therapy (MDT) regimens for leprosy, cementing its global health impact [1].

This transition was facilitated by structural optimization. The minimal pharmacophore—diaminodiphenylsulfone—proved more effective than complex derivatives like Promin, enabling cost-effective production and widespread accessibility in resource-limited settings [6] [9].

Role of Dapsone in the Sulfonamide Era: Comparative Analysis with Promin Derivatives

The 1935 introduction of Prontosil (the first sulfonamide antibiotic) ignited intense interest in sulfa drugs. Dapsone, though structurally distinct as a sulfone (characterized by a sulfur atom bonded to two carbon atoms), shared critical molecular features with sulfonamides: the para-aminobenzene moiety essential for antibacterial activity [1] [9].

Comparative Efficacy and Limitations

  • Promin (sodium glucosulfone): This water-soluble derivative was developed to mitigate dapsone's insolubility. However, it exhibited poor oral bioavailability, requiring high intravenous doses (5–10g/day) that exacerbated toxicity (hemolysis, renal irritation). Clinical results in leprosy were inconsistent, with relapses common after discontinuation [6] [9].
  • Dapsone: Demonstrated superior pharmacokinetics, with 70–80% oral bioavailability and sustained tissue accumulation due to enterohepatic recirculation. Its small molecular size facilitated penetration into nerves and skin, critical for targeting M. leprae reservoirs. Crucially, dapsone's minimal structure allowed economical synthesis, costing <$0.01 per 100mg tablet by the 1960s [1] [6].

Mechanistic Divergence: While both dapsone and sulfonamides inhibit bacterial dihydropteroate synthase (DHPS)—blocking folate synthesis—dapsone's sulfone group conferred unique properties:

  • Broader-spectrum activity against acid-fast bacilli (M. leprae, M. tuberculosis) [1]
  • Inhibition of neutrophil myeloperoxidase, explaining efficacy in neutrophilic dermatoses like DH [2] [8]
  • Resistance required distinct mutations in M. leprae's folP1 gene (codon 53/55), differing from sulfonamide resistance mechanisms [1]

Table 2: Structural and Clinical Comparison of Early Sulfone Derivatives

PropertyPromin (Glucosulfone Sodium)Dapsone
Chemical StructurePolymerized dapsone-glucose conjugate4,4'-diaminodiphenylsulfone
AdministrationIntravenousOral
BioavailabilityLow (<20%)High (70–80%)
Effective Daily Dose5–10 g50–100 mg
Clinical Efficacy (Leprosy)Moderate (relapse common)High (sustained remission)
Primary ToxicityNephrotoxicity, hemolysisG6PD-dependent hemolysis
Cost (1940s)$1.20 per gram$0.05 per gram

The sulfone/sulfonamide paradigm illustrates how chemical optimization—simplifying complex prodrugs to their bioactive core—can enhance efficacy, safety, and accessibility, positioning dapsone as a lasting therapeutic agent despite the eclipse of most early sulfonamides by later antibiotics [6] [9].

Properties

CAS Number

80-08-0

Product Name

Dapsone

IUPAC Name

4-(4-aminophenyl)sulfonylaniline

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

MQJKPEGWNLWLTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 380 mg/L at 37 °C
Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water.
Insoluble in fixed and vegetable oils.
Slightly soluble in deuterated dimethyl sulfoxide.
2.84e-01 g/L

Synonyms

4,4' Diaminophenyl Sulfone
4,4'-Diaminophenyl Sulfone
Avlosulfone
DADPS
Dapsoderm-X
Dapson-Fatol
Dapsone
Diaminodiphenylsulfone
Diaphenylsulfone
Disulone
Sulfona
Sulfone, 4,4'-Diaminophenyl
Sulfonyldianiline

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.